molecular formula C14H20N2O2 B2901281 tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate CAS No. 193817-88-8

tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate

Cat. No. B2901281
M. Wt: 248.326
InChI Key: SUKAZEBTNCJCJW-UHFFFAOYSA-N
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Description

The compound “tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate” is a type of carbamate. Carbamates are organic compounds derived from carbamic acid . They are used in a variety of applications, including as pesticides and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate” are not available, tert-butyl carbamate is generally used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, tert-butyl carbamate is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research and development of a compound depend on its potential applications. For example, tert-butyl carbamates have potential applications in organic synthesis , which could be a focus of future research.

properties

IUPAC Name

tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-5-6-8-11-9-7-10-12(15-11)16-13(17)18-14(2,3)4/h5,7,9-10H,1,6,8H2,2-4H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKAZEBTNCJCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate

Synthesis routes and methods

Procedure details

To a stirring solution of (tert-butoxy)-N-(6-methyl(2-pyridyl))carboxamide in tetrahydrofuran (0.1 M) was added n-butyl lithium (2.1 eq) at −78° C. and the solution was warmed to 25° C. and stirred for 1 hr. The solution was then cooled back down to −78° C. followed by addition of allyl bromide (1.5 eq) and continued strirring for 1 hr. The reaction was quenched with saturated ammonium chloride, diluted with ethyl acetate and separated. The organic layer was washed with brine and dried with magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by flash chromatography (5% EtOAc/Hexane). EI-MS m/z 249(M+H)+
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